



Application Notes and Protocols for AEBSF Hydrochloride in Protease Inhibition

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Compound of Interest		
Compound Name:	AEBSF hydrochloride	
Cat. No.:	B1664387	Get Quote

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These application notes provide detailed information and protocols for the use of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl), an irreversible inhibitor of serine proteases, in tissue homogenates. AEBSF HCl is a valuable tool for preventing proteolytic degradation of proteins of interest during cellular and tissue extraction procedures.

Introduction

AEBSF HCl is a water-soluble, irreversible inhibitor of a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[1][2][3][4][5][6][7] Its mechanism of action involves the sulfonylation of the active site serine residue, leading to covalent modification and inactivation of the protease.[2][8] Compared to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF), AEBSF HCl offers significant advantages, including enhanced solubility in aqueous solutions, greater stability at neutral pH, and lower toxicity.[3][8][9] These characteristics make it an ideal choice for a wide range of applications, including the preparation of tissue homogenates for downstream analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **AEBSF hydrochloride** for easy reference and comparison.



Table 1: Inhibitory Concentrations (IC50) of AEBSF Hydrochloride

Target Protease/System	Cell Line/Model	IC50 Value	Reference
Aβ Production	K293 cells (transfected with K695sw)	~1 mM	[1][10]
Aβ Production	HS695 and SKN695 cells (wild-type APP695)	~300 μM	[1][10]
Various Enzymes	(Determined at pH 7.0, 25°C, 15 min incubation)	See original source for specific values	[11]

Table 2: Recommended Working Concentrations and Stability

Parameter	Value	Conditions	Reference
Typical Working Concentration	0.1 - 1.0 mM	In tissue homogenates and cell lysates	[2][3][4][5]
Stock Solution Concentration	100 mM	In water or DMSO	[4][5][8]
Aqueous Solution Stability	Stable for up to 6 months	Stored at 4°C, pH < 7	[9][11]
Limited stability	pH > 7.5	[3][5]	_
70% remains after 22 hours	4°C in phosphate buffer	[9]	_
50% remains after 6 hours	37°C	[9]	-
Cell Culture Use	Up to 0.25 mM	Non-toxic for most cell lines	[3][5][9]



Table 3: Physicochemical and Toxicity Data

Property	Value	Reference
Molecular Weight	239.69 g/mol	[2][3]
Solubility in Water	200 mg/mL	[2][9]
LD50 (Oral, Mice)	2834 mg/kg	[8]
LD50 (IV, Mice)	76 mg/kg	[9]

Experimental Protocols

Protocol 1: Preparation of a 100 mM AEBSF Hydrochloride Stock Solution

Materials:

- AEBSF Hydrochloride powder
- Nuclease-free water or DMSO
- Sterile microcentrifuge tubes

Procedure:

- Weigh out the appropriate amount of AEBSF hydrochloride powder. For a 1 mL stock solution of 100 mM, use 23.97 mg.
- Add the powder to a sterile microcentrifuge tube.
- Add the desired volume of nuclease-free water or DMSO to the tube.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.



• Store the aliquots at -20°C for up to 2 months.[5]

Protocol 2: Inhibition of Proteases in Tissue Homogenates

Materials:

- Tissue sample
- Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
- Lysis Buffer (e.g., RIPA, NP-40, or Tris-based buffer)
- 100 mM AEBSF Hydrochloride stock solution
- Homogenizer (e.g., Dounce, Potter-Elvehjem, or mechanical homogenizer)
- Refrigerated centrifuge
- Microcentrifuge tubes

Procedure:

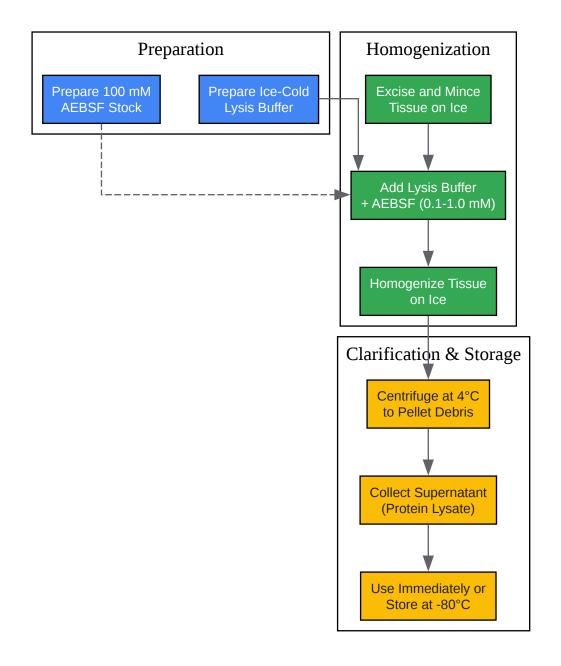
- Excise the tissue of interest and place it immediately in ice-cold PBS to wash away any blood or contaminants.[12]
- Weigh the tissue and cut it into small pieces on a pre-chilled surface.
- Transfer the tissue pieces to a pre-chilled homogenization tube.
- Add ice-cold Lysis Buffer to the tissue. A common ratio is 100 mg of tissue per 900 μL of lysis buffer, but this may need to be optimized for your specific tissue and application.[13]
- Immediately before homogenization, add the 100 mM **AEBSF hydrochloride** stock solution to the lysis buffer to achieve a final concentration between 0.1 and 1.0 mM. For a final concentration of 1 mM, add 10 μL of the 100 mM stock solution per 1 mL of lysis buffer.



- Homogenize the tissue on ice until no visible chunks remain.[12][13][14] The duration and
 intensity of homogenization will vary depending on the tissue type and the homogenizer
 used.
- Transfer the homogenate to a pre-chilled microcentrifuge tube.
- Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[13][15]
- Carefully collect the supernatant, which contains the protein lysate, and transfer it to a new pre-chilled tube.
- The lysate can now be used for downstream applications such as protein quantification, Western blotting, or immunoprecipitation. For long-term storage, freeze the lysate at -80°C.

Visualizations Experimental Workflow



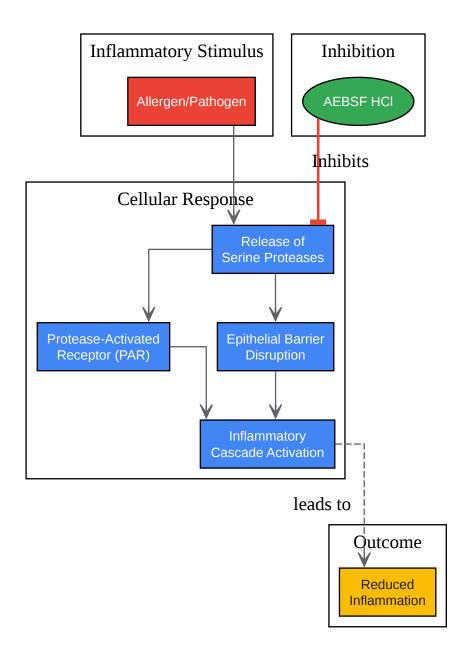


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Caption: Experimental workflow for protease inhibition in tissue homogenates using AEBSF HCI.

Signaling Pathway: Inhibition of Protease-Mediated Inflammation





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Caption: AEBSF HCl inhibits serine proteases, preventing downstream inflammatory responses.

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